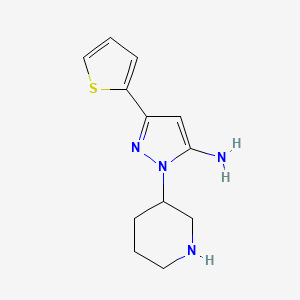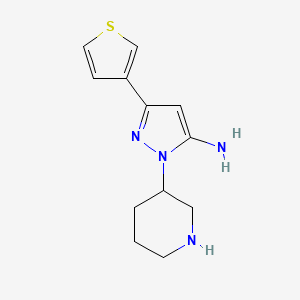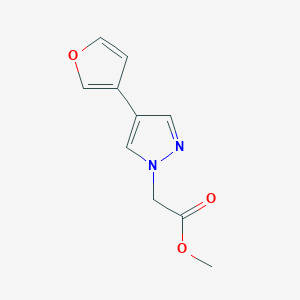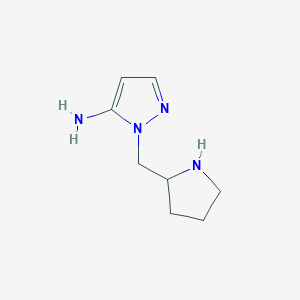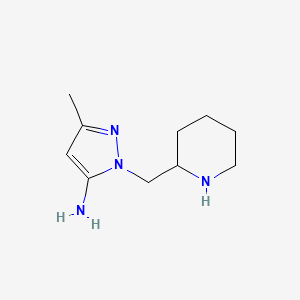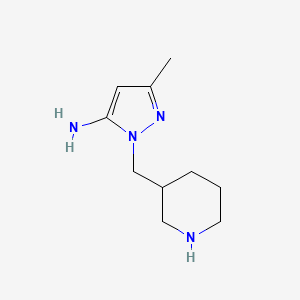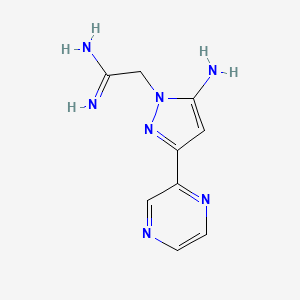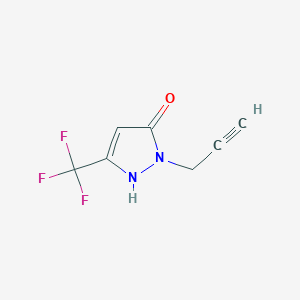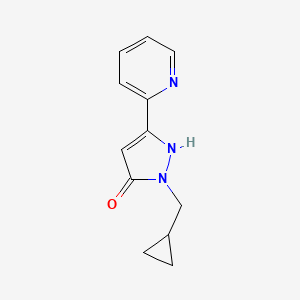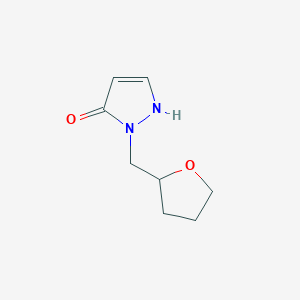
1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
The compound “1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The tetrahydrofuran-2-yl)methyl group attached to the pyrazole ring suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring with a tetrahydrofuran-2-yl)methyl group attached. Pyrazole rings are planar and aromatic, while tetrahydrofuran rings are non-planar and aliphatic .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions typical for pyrazoles, such as substitutions, additions, or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Pyrazoles are generally stable and have moderate to high polarity .Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol: ist eine vielseitige Verbindung in der organischen Synthese. Sie kann als Baustein für die Synthese verschiedener heterocyclischer Verbindungen dienen. Der Tetrahydrofuran-Rest ist besonders nützlich für die Herstellung von Verbindungen mit potenziellen medizinischen Eigenschaften, da er dem Zuckerrest in Nukleosiden ähnelt .
Medizinische Chemie
In der medizinischen Chemie ist die Struktur dieser Verbindung vorteilhaft für die Herstellung von Furanderivaten, die in der Arzneimittelforschung eine entscheidende Rolle spielen. Furanderivate haben eine breite Palette biologischer Aktivitäten gezeigt und sind Bestandteil verschiedener Therapeutika . Die Pyrazolgruppe, die häufig in Medikamenten vorkommt, kann mit verschiedenen biologischen Zielmolekülen interagieren, wodurch das medizinische Potenzial der Verbindung verstärkt wird.
Katalyse
Die Verbindung kann verwendet werden, um neue oxidative Verfahren in der Katalyse zu untersuchen. Zum Beispiel kann sie durch oxidative Prozesse in Bis-acylierte 1,4-Diketone umgewandelt werden, die wichtige Zwischenprodukte in der organischen Synthese sind .
Pharmakokinetik
Die Struktur der Verbindung könnte modifiziert werden, um pharmakokinetische Eigenschaften wie Löslichkeit und Bioverfügbarkeit in Arzneimittelkandidaten zu verbessern. Ihr Furanring kann diese Eigenschaften verbessern, was ihn wertvoll bei der Optimierung von Leitmolekülen macht .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-3-4-9-10(8)6-7-2-1-5-12-7/h3-4,7,9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPITZIUKERKFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



